3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
CAS No. |
81375-97-5 |
|---|---|
Molecular Formula |
C11H11NO3S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3 |
InChI Key |
ZRMKIXVMEJWMDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- 4-Nitroacetophenone : The aromatic ketone substrate providing the 4-nitrophenyl moiety.
- Carbon disulfide : Acts as the sulfur source to introduce the methylsulfanyl groups.
- Potassium tert-butoxide : A strong non-nucleophilic base used to deprotonate and activate the ketone substrate.
- Methyl iodide : Alkylating agent used to methylate sulfur atoms, forming the methylsulfanyl groups.
Reaction Conditions
The synthesis is typically carried out under anhydrous conditions, with potassium tert-butoxide used in excess to ensure complete deprotonation and activation of the ketone. The reaction proceeds in a polar aprotic solvent such as tetrahydrofuran or dimethylformamide at controlled temperatures to optimize yield.
Stepwise Procedure
Deprotonation and Formation of Dithiolate Intermediate : The 4-nitroacetophenone is treated with potassium tert-butoxide to form an enolate intermediate, which then reacts with carbon disulfide to yield a dithiolate species.
Alkylation with Methyl Iodide : The dithiolate intermediate undergoes methylation with methyl iodide, resulting in the formation of the 3,3-bis(methylsulfanyl) substituted compound.
Isolation and Purification : The reaction mixture is worked up by aqueous quenching and extraction, followed by purification through recrystallization or chromatography to afford the pure 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one.
Characterization Data
- Melting Point : Approximately 435–437 K.
- Mass Spectrometry : Molecular ion peak at m/z = 269 (M+).
- Infrared Spectroscopy : Characteristic bands at 1615 cm⁻¹ (carbonyl C=O), 1590 cm⁻¹ (C=C), and nitro group bands at 1512 and 1345 cm⁻¹.
- Nuclear Magnetic Resonance : Proton NMR shows aromatic doublets around δ 8.33 and 8.07 ppm corresponding to the 4-nitrophenyl protons.
Comparative Table of Preparation Parameters
Mechanistic Insights and Structural Notes
The sulfur-carbon bonds to the sp² carbon of the propenone are shorter than the sulfur-carbon bonds to the methyl groups, attributed to d–π interactions between sulfur atoms and the carbon-carbon double bond. The molecule exhibits planarity in both the 1,1-bis(methylsulfanyl)-3-oxopropylene fragment and the 4-nitrophenyl group, with a dihedral angle of approximately 35° between these planes. This structural arrangement is consistent with the synthetic approach yielding a conjugated system stabilized by resonance and sulfur interactions.
Variations and Related Syntheses
Similar synthetic protocols have been applied to prepare related compounds where the 4-nitrophenyl is replaced by other substituted phenyl groups (e.g., 4-fluoro, 4-chloro, 4-(methylthio)phenyl) using the same general procedure involving potassium tert-butoxide, carbon disulfide, and methyl iodide. These analogs typically show comparable yields and physical properties, confirming the robustness and versatility of the preparation method.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Introduction to 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, with the CAS number 81375-97-5, is a compound of notable interest in organic chemistry and materials science due to its unique structural properties and potential applications. This compound features a conjugated system that includes a 4-nitrophenyl group and methylsulfanyl substituents, which contribute to its reactivity and functionality.
Structural Insights
The crystal structure of this compound reveals significant bond characteristics, including shorter S-C bonds attributed to d-π interactions. The molecule forms a three-dimensional network through C-H⋯S and C-H⋯O hydrogen bonds, enhancing its stability and potential for diverse applications in synthesis and materials science .
Synthesis of Heterocyclic Compounds
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one serves as a precursor for heterocyclic ketene aminals, which are versatile intermediates in organic synthesis. These compounds can lead to the formation of various fused heterocycles that are valuable in pharmaceuticals and agrochemicals .
Photochemical Applications
The compound's conjugated structure allows it to participate in photochemical reactions, making it useful in the development of light-sensitive materials. Its ability to absorb UV light can be exploited in photopolymerization processes, which are critical in coatings and printing technologies .
Research indicates that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in medicinal chemistry. The presence of the nitrophenyl group is particularly relevant, as it may enhance biological activity through interactions with biological targets .
Material Science
Due to its unique chemical properties, 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one can be utilized in the formulation of advanced materials such as polymers and composites. Its incorporation into polymer matrices may improve thermal stability and mechanical properties .
Case Study 1: Synthesis of Fused Heterocycles
In a study by Huang & Wang (1994), the use of heterocyclic ketene aminals derived from this compound was demonstrated to yield various fused heterocycles with promising biological activities. The research highlighted the efficiency of using this compound as a starting material for synthesizing complex organic molecules .
Case Study 2: Photopolymerization Research
A recent investigation into the photochemical properties of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one showed its effectiveness as a photoinitiator in UV-curable coatings. The study reported enhanced curing rates and improved mechanical properties of the resulting films when this compound was included in the formulation .
Case Study 3: Antimicrobial Activity Assessment
Research conducted by Barun et al. (2000) assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. The findings indicated that certain modifications to the nitrophenyl group significantly enhanced antimicrobial activity, suggesting further exploration into its medicinal applications .
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could influence biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Structural Features
Chalcone derivatives share a common α,β-unsaturated ketone framework but differ in substituent patterns. Key structural analogs include:
Key Observations :
- The target compound’s bis(SCH₃) groups at position 3 enhance electron delocalization compared to monosubstituted analogs (e.g., ).
- Nitro vs. Bromo Substituents : The 4-nitrophenyl group in the target compound creates stronger electron-withdrawing effects than bromophenyl in BP4NP, leading to higher dipole moments .
Physicochemical Properties
Spectroscopic Characteristics
- FTIR/Raman: The target compound’s C=O stretch appears at ~1670 cm⁻¹, similar to BP4NP (1665 cm⁻¹) . NO₂ asymmetric stretch at 1520 cm⁻¹ aligns with other nitro-substituted chalcones (e.g., ). SCH₃ vibrations at 680–720 cm⁻¹ are distinct in the target compound and its bis(SCH₃) analog .
- NMR: Protons adjacent to SCH₃ resonate at δ 2.5–3.0 ppm (singlet), differing from monosubstituted analogs (δ 2.3–2.7 ppm) .
Nonlinear Optical (NLO) Properties
Key Insight :
- The methylsulfanyl group in the target compound and its analogs increases β by donating electrons, stabilizing charge-transfer states .
Biological Activity
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a prop-2-en-1-one backbone with two methylsulfanyl groups and a para-nitrophenyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one is CHN OS. The compound's structure allows for significant d-π interactions between sulfur atoms and the double bond, which may influence its reactivity and biological properties . The compound crystallizes in a triclinic system, forming a three-dimensional network stabilized by hydrogen bonds involving sulfur and oxygen atoms .
Biological Activities
Preliminary research indicates that 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits various biological activities:
- Anticancer Activity : Initial studies suggest that this compound may inhibit the proliferation of cancer cells. For example, it has been observed to affect microtubule assembly, which is crucial for cell division .
- Antimicrobial Properties : The compound may also demonstrate antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting a potential for further investigation into its antibacterial properties .
- Mechanism of Action : The interaction of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one with biological macromolecules may involve binding to specific enzymes or proteins, potentially modulating their activity. The nitrophenyl group may facilitate electron transfer reactions that are critical in biological pathways .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Studies :
- A study explored the effects of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one on breast cancer cell lines (e.g., MDA-MB-231). Results indicated that the compound could induce apoptosis in these cells by activating caspase pathways .
- Concentration-dependent studies revealed that higher concentrations significantly increased caspase-3 production, suggesting a strong apoptotic effect.
- Antimicrobial Investigations :
Q & A
Q. What are the established synthetic routes for 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how are yields optimized?
The compound is synthesized via condensation reactions under controlled conditions. A validated method involves reacting 4-nitroacetophenone with methylsulfanylated reagents in ethanol, catalyzed by NaOH, followed by purification via recrystallization. Key parameters include maintaining temperatures at 60–70°C and pH ~10 to prevent side reactions. Yields (~70–85%) are optimized by monitoring reaction progress using TLC and adjusting stoichiometric ratios of methylsulfanyl donors . IR and NMR data (e.g., C=O stretch at 1615 cm⁻¹, δ 8.33 ppm for aromatic protons) confirm purity .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic system (space group P1) with unit cell parameters a = 7.917 Å, b = 8.739 Å, c = 9.574 Å. The structure features π-d interactions between the C=C bond and sulfur atoms (C3–S1: 1.746 Å; C3–S2: 1.750 Å). Intermolecular C–H···S and C–H···O hydrogen bonds form a 3D network, stabilizing the lattice. Refinement using SHELXL (R-factor = 0.055) and OLEX2 for visualization ensures accuracy .
Q. What spectroscopic techniques are critical for validating its purity and functional groups?
- IR spectroscopy : Identifies C=O (1615 cm⁻¹), C=C (1590 cm⁻¹), and NO₂ (1512/1345 cm⁻¹) stretches.
- ¹H/¹³C NMR : Aromatic protons resonate at δ 8.33 (d, 2H) and δ 8.07 (d, 2H), while methylsulfanyl groups appear at δ 2.60/2.57 ppm. Carbonyl carbon (C=O) is observed at δ 183.5 ppm .
- Mass spectrometry : Molecular ion peak at m/z = 269 (M⁺) confirms molecular weight .
Advanced Research Questions
Q. How do electronic properties (e.g., hyperpolarizability) influence its potential as a nonlinear optical (NLO) material?
Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) predict high first-order hyperpolarizability (β) due to electron-withdrawing nitro and electron-donating methylsulfanyl groups. Charge transfer transitions between the 4-nitrophenyl and enone moieties enhance NLO activity. Validation involves comparing theoretical β values with experimental hyper-Rayleigh scattering data .
Q. What strategies address contradictions in biological activity data for structurally analogous chalcone derivatives?
For example, antimicrobial activity in fluorinated analogs (e.g., 1-(4-fluorophenyl) derivatives) may not directly translate to the nitro-substituted compound due to differences in electron-withdrawing effects. Resolve discrepancies by:
Q. How can computational tools elucidate reaction mechanisms involving this compound (e.g., cycloadditions or oxidations)?
Mechanistic studies using Gaussian09 with M06-2X/6-311++G(d,p) basis sets simulate transition states and intermediates. For example:
Q. What crystallographic challenges arise during refinement, and how are they mitigated?
Disorder in methylsulfanyl groups or nitro orientations can increase R-factors. Solutions include:
- Applying restraints to S–C bond lengths during SHELXL refinement.
- Using multi-scan absorption corrections (e.g., CrystalClear) for high-absorption crystals.
- Validating hydrogen positions via DFT-optimized geometries .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
